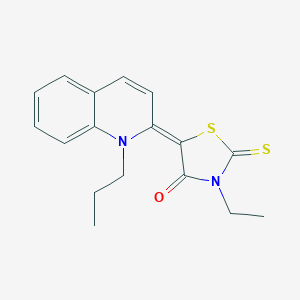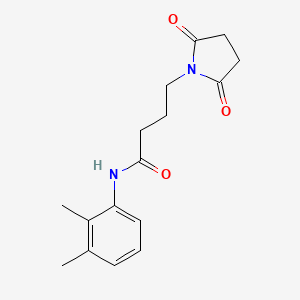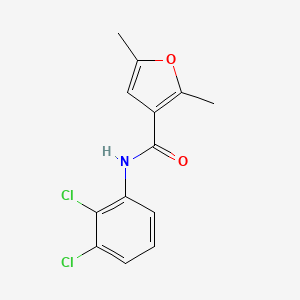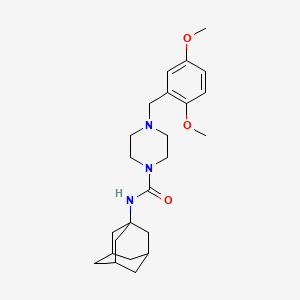
3-ethyl-5-(1-propyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one
描述
3-ethyl-5-(1-propyl-2(1H)-quinolinylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTQ and has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. PTQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. PTQ has also been shown to disrupt the function of mitochondria, the cellular organelles responsible for energy production, leading to a decrease in cellular ATP levels and ultimately resulting in cell death.
Biochemical and Physiological Effects:
PTQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PTQ can induce apoptosis in cancer cells, disrupt mitochondrial function, and inhibit the activity of topoisomerase II. In vivo studies have shown that PTQ can inhibit tumor growth in animal models and reduce the size of tumors. PTQ has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
PTQ has several advantages for laboratory experiments, including its high purity and stability, ease of synthesis, and low cost. However, PTQ also has some limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments that involve the use of PTQ.
未来方向
There are several future directions for research on PTQ. One area of interest is the development of PTQ-based anticancer drugs, which could be used to treat a variety of cancers. Another area of interest is the use of PTQ as a dye for solar cells, which could lead to the development of more efficient and cost-effective solar panels. Additionally, further research is needed to fully understand the mechanism of action of PTQ and its potential applications in other fields, such as material science and biochemistry.
科学研究应用
PTQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, PTQ has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTQ has been studied for its potential as a dye for solar cells due to its high absorption coefficient and excellent photovoltaic properties. In biochemistry, PTQ has been investigated for its potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
(5E)-3-ethyl-5-(1-propylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-3-11-19-13-8-6-5-7-12(13)9-10-14(19)15-16(20)18(4-2)17(21)22-15/h5-10H,3-4,11H2,1-2H3/b15-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCBOYPTHCVHSN-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1/C(=C/2\C(=O)N(C(=S)S2)CC)/C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4766355.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B4766370.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4766371.png)
![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)


![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)

![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)